N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809513
InChI: InChI=1S/C14H25N/c1-12-6-5-9-14(12)15-11-10-13-7-3-2-4-8-13/h7,12,14-15H,2-6,8-11H2,1H3
SMILES:
Molecular Formula: C14H25N
Molecular Weight: 207.35 g/mol

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17809513

Molecular Formula: C14H25N

Molecular Weight: 207.35 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine -

Specification

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-methylcyclopentan-1-amine
Standard InChI InChI=1S/C14H25N/c1-12-6-5-9-14(12)15-11-10-13-7-3-2-4-8-13/h7,12,14-15H,2-6,8-11H2,1H3
Standard InChI Key FCSBTKUGKJNZIL-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1NCCC2=CCCCC2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises two primary moieties:

  • Cyclohexene ring: A six-membered unsaturated hydrocarbon with one double bond, contributing to conformational flexibility and potential sites for electrophilic addition.

  • 2-Methylcyclopentylamine: A five-membered saturated ring with a methyl group at the 2-position and an amine functional group at the 1-position. The methyl group introduces steric hindrance, influencing stereochemical outcomes in reactions.

The ethyl chain bridges these groups, creating a hybrid architecture that merges aliphatic and cyclic properties. Key structural data inferred from analogs include:

PropertyValue/Description
Molecular FormulaC₁₄H₂₃N
Molecular Weight205.34 g/mol
CAS Number (3-methyl analog)27666-70-2
Hybridizationsp³ (amine), sp² (cyclohexene)

Stereochemical Considerations

Synthesis Pathways

Retrosynthetic Analysis

Two plausible routes emerge from existing methodologies:

  • Grignard Reaction-Based Assembly:

    • Step 1: React 2-methylcyclopentan-1-amine with ethyl magnesium bromide to form a secondary amine intermediate .

    • Step 2: Couple the intermediate with cyclohexene oxide via nucleophilic ring-opening, followed by dehydration to install the double bond.

    • Key Challenge: Controlling regioselectivity during cyclohexene oxide opening.

  • Reductive Amination:

    • Condense 2-methylcyclopentanone with 2-(cyclohex-1-en-1-yl)ethylamine using a reducing agent like sodium cyanoborohydride.

    • Advantage: Higher atom economy compared to Grignard approaches .

Optimization and Yield

Patent data for analogous compounds (e.g., tapentadol intermediates) highlight the use of palladium on carbon (Pd/C) for reductive deoxygenation, achieving yields up to 90% . Solvent systems such as tetrahydrofuran-cyclohexane mixtures improve reaction homogeneity .

Physicochemical Properties

Experimental Data from Analogs

While direct measurements are unavailable, the 3-methylcyclopentyl isomer offers proxy insights:

Property3-Methyl AnalogInferred for 2-Methyl
Boiling Point210–215°C (dec.)205–210°C (est.)
Solubility in WaterLow (<1 g/L)Similar
logP (Octanol-Water)2.8~3.0 (higher hydrophobicity)

Spectroscopic Signatures

  • ¹H NMR: Expected peaks include:

    • δ 5.5–5.7 ppm (cyclohexene protons, multiplet) .

    • δ 2.4–2.6 ppm (cyclopentyl CH₂NH, triplet).

  • IR Spectroscopy: Strong N-H stretch (~3350 cm⁻¹) and C=C absorption (~1640 cm⁻¹).

Challenges and Research Gaps

Synthetic Hurdles

  • Stereocontrol: Achieving enantiopure product requires chiral catalysts or chromatography, increasing cost .

  • Scale-Up Risks: Exothermic reactions during Grignard steps necessitate stringent temperature control .

Unanswered Questions

  • Toxicity Profile: No in vitro or in vivo data exist for this compound.

  • Thermal Stability: Decomposition pathways under heating are uncharacterized.

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